3-Oxa-8-azabicyclo[3.2.1]octane hydrochloride
Overview
Description
3-Oxa-8-azabicyclo[3.2.1]octane hydrochloride is a chemical compound with the molecular formula C6H12ClNO. It is a bicyclic structure that contains both oxygen and nitrogen atoms within its ring system. This compound is primarily used as an intermediate in organic synthesis, particularly in the fields of agrochemicals, pharmaceuticals, and dyestuffs .
Mechanism of Action
- The primary targets of 3-Oxa-8-azabicyclo[3.2.1]octane hydrochloride are not explicitly mentioned in the available literature. However, it is used for the development of PI3K inhibitors .
Target of Action
Action Environment
Biochemical Analysis
Biochemical Properties
3-Oxa-8-azabicyclo[3.2.1]octane hydrochloride plays a significant role in biochemical reactions, particularly in organic synthesis and pharmaceutical development . It interacts with various enzymes and proteins, facilitating or inhibiting specific biochemical pathways. For instance, it is known to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions often involves binding to the active site of the enzyme, leading to either activation or inhibition of the enzyme’s activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can alter the expression of genes involved in oxidative stress response, leading to changes in cellular metabolism. Additionally, it affects cell signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is essential for cell growth and differentiation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms . It binds to specific biomolecules, including enzymes and receptors, leading to changes in their activity. For instance, it can inhibit the activity of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition results in increased levels of acetylcholine, which can affect neurotransmission. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings . Its stability and degradation are critical factors that influence its long-term effects on cellular function. In in vitro studies, it has been observed that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. In in vivo studies, long-term exposure to the compound can result in adaptive changes in cellular function, such as upregulation of detoxifying enzymes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, the compound may exhibit therapeutic effects, such as neuroprotection or anti-inflammatory properties. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and neurotoxicity. Threshold effects are often observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes such as cytochrome P450 and monoamine oxidase, which are essential for its metabolism. These interactions can affect metabolic flux and alter the levels of metabolites in the body. For example, the compound can be metabolized into active or inactive forms, depending on the specific enzymes involved in its metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . It can be transported across cell membranes via active or passive transport mechanisms. Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation. The compound’s distribution within tissues can also be influenced by factors such as blood flow and tissue permeability.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function . It can be targeted to specific compartments or organelles within the cell, such as the mitochondria or the endoplasmic reticulum. This targeting is often mediated by specific signals or post-translational modifications that direct the compound to its site of action. The localization of the compound can affect its efficacy and the nature of its interactions with other biomolecules.
Preparation Methods
The synthesis of 3-Oxa-8-azabicyclo[3.2.1]octane hydrochloride can be achieved through various methods. One common approach involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This method often starts with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Another approach involves the desymmetrization of achiral tropinone derivatives . Industrial production methods typically involve the use of cyclopentanes and piperidine derivatives as starting materials, followed by nucleophilic attack and intramolecular cyclization .
Chemical Reactions Analysis
3-Oxa-8-azabicyclo[3.2.1]octane hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atom, using reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
3-Oxa-8-azabicyclo[3.2.1]octane hydrochloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
3-Oxa-8-azabicyclo[3.2.1]octane hydrochloride can be compared with other similar compounds, such as:
2-Azabicyclo[3.2.1]octane: This compound has a similar bicyclic structure but lacks the oxygen atom present in this compound.
8-Oxa-3-azabicyclo[3.2.1]octane: This is another related compound with a similar structure but different functional groups.
Tropane alkaloids: These compounds share the bicyclic scaffold and are known for their biological activities, including effects on the central nervous system.
The uniqueness of this compound lies in its specific combination of oxygen and nitrogen atoms within the bicyclic structure, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
3-oxa-8-azabicyclo[3.2.1]octane;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c1-2-6-4-8-3-5(1)7-6;/h5-7H,1-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCOHPFLNQAVPJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COCC1N2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70694814 | |
Record name | 3-Oxa-8-azabicyclo[3.2.1]octane--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70694814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
904316-92-3 | |
Record name | 3-Oxa-8-azabicyclo[3.2.1]octane--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70694814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-oxa-8-azabicyclo[3.2.1]octane hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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